molecular formula C41H37ClN2O6 B12804951 Chlorcyclizine pamoate CAS No. 10450-53-0

Chlorcyclizine pamoate

Cat. No.: B12804951
CAS No.: 10450-53-0
M. Wt: 689.2 g/mol
InChI Key: WUJMCJWDNKVBOU-UHFFFAOYSA-N
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Description

Chlorcyclizine pamoate is a first-generation phenylpiperazine class antihistamine. It is primarily used to treat allergy symptoms such as urticaria, rhinitis, and pruritus. Additionally, it has local anesthetic, anticholinergic, and antiserotonergic properties, making it useful as an antiemetic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlorcyclizine involves the preparation of the common intermediate 1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine. This intermediate is synthesized from (4-chlorophenyl)(phenyl)-methanone in three steps:

Industrial Production Methods

Industrial production of chlorcyclizine pamoate follows similar synthetic routes but on a larger scale, ensuring high yields and purity. The process involves optimized reaction conditions and the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

Chlorcyclizine pamoate undergoes various chemical reactions, including:

    Oxidation: Chlorcyclizine can be oxidized to form its N-oxide derivatives.

    Reduction: The compound can be reduced to form its N-desmethyl metabolite.

    Substitution: Chlorcyclizine can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: N-desmethyl chlorcyclizine.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chlorcyclizine pamoate has a wide range of scientific research applications:

Mechanism of Action

Chlorcyclizine pamoate exerts its effects by antagonizing histamine H1 receptors, thereby inhibiting the action of histamine. This results in the alleviation of allergy symptoms such as itching, swelling, and redness. Additionally, it has anticholinergic and antiserotonergic properties, contributing to its antiemetic effects .

Comparison with Similar Compounds

Chlorcyclizine pamoate is compared with other similar compounds such as cyclizine, homochlorcyclizine, and meclizine:

This compound is unique due to its combination of antihistamine, anticholinergic, and antiserotonergic properties, making it versatile in treating various conditions.

Properties

CAS No.

10450-53-0

Molecular Formula

C41H37ClN2O6

Molecular Weight

689.2 g/mol

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine

InChI

InChI=1S/C23H16O6.C18H21ClN2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2-10,18H,11-14H2,1H3

InChI Key

WUJMCJWDNKVBOU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Origin of Product

United States

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